2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide
CAS No.: 941970-34-9
Cat. No.: VC7680167
Molecular Formula: C22H23FN4O3
Molecular Weight: 410.449
* For research use only. Not for human or veterinary use.
![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide - 941970-34-9](/images/structure/VC7680167.png)
Specification
CAS No. | 941970-34-9 |
---|---|
Molecular Formula | C22H23FN4O3 |
Molecular Weight | 410.449 |
IUPAC Name | 2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide |
Standard InChI | InChI=1S/C22H23FN4O3/c23-17-6-8-18(9-7-17)24-19(28)15-27-20(29)22(25-21(27)30)10-12-26(13-11-22)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,24,28)(H,25,30) |
Standard InChI Key | OXKBAZJXSRCCQK-UHFFFAOYSA-N |
SMILES | C1CN(CCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Introduction
Molecular Structure and Characterization
Spirocyclic Architecture and Functional Groups
The defining feature of 2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorobenzyl)acetamide is its spirocyclic framework, which merges a decane ring system with a triazaspiro moiety. The spiro junction at the 4.5-position creates a rigid three-dimensional structure that influences both its chemical reactivity and biological interactions. Key functional groups include:
-
A benzyl substituent at the 8-position of the triazaspiro ring
-
A 4-fluorobenzyl-acetamide side chain
-
Two carbonyl groups at the 2- and 4-positions
The molecular formula is C23H25FN4O3, with a molecular weight of 424.476 g/mol. X-ray crystallography data from related spiro compounds suggests that the fluorine atom on the benzyl group participates in weak hydrogen bonding, potentially affecting crystal packing and solubility .
Table 1: Key Structural Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | C23H25FN4O3 | |
Molecular Weight | 424.476 g/mol | |
CAS Number | 941927-85-1 | |
IUPAC Name | 2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-[(4-fluorophenyl)methyl]acetamide |
Synthesis and Chemical Reactivity
Multi-Step Synthetic Routes
Synthesis typically begins with the construction of the triazaspiro[4.5]decane core, followed by sequential functionalization. A representative pathway involves:
-
Core Formation: Cyclocondensation of isoindolinone derivatives with allylamine under acidic conditions to generate the spiro framework .
-
Benzylation: Introduction of the benzyl group via nucleophilic substitution using benzyl bromide in the presence of a base.
-
Acetamide Installation: Coupling of the spiro intermediate with 4-fluorobenzylamine using carbodiimide-mediated amide bond formation.
Reaction yields for critical steps range from 66% to 95%, depending on purification methods . The Boc-protected analog (8-Boc-2,4,8-triazaspiro[4.5]decane-1,3-dione) serves as a key intermediate, with a melting point of 242–244°C .
Table 2: Comparative Synthetic Metrics
Step | Yield (%) | Purity (%) | Conditions |
---|---|---|---|
Spiro Core Formation | 66 | >95 | HCl/EtOH, reflux |
Benzylation | 85 | 98 | K2CO3/DMF, 80°C |
Acetamide Coupling | 77 | 97 | EDC/HOBt, CH2Cl2, rt |
Physicochemical Properties
Solubility and Stability Profiles
The compound exhibits moderate solubility in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL) but limited aqueous solubility (<0.1 mg/mL). Thermal analysis indicates stability up to 180°C, with decomposition occurring via sequential loss of the benzyl and fluorobenzyl groups. The electron-withdrawing fluorine atom enhances oxidative stability compared to non-fluorinated analogs .
Biological Activity and Mechanism of Action
Putative Targets and Pathways
While direct target identification studies are lacking, structural analogs demonstrate:
-
Enzyme Inhibition: Competitive binding to ATP pockets in kinases due to spirocycle-induced conformational strain.
-
Receptor Modulation: Interaction with G-protein-coupled receptors (GPCRs) through the fluorobenzyl moiety's halogen bonding.
In silico docking simulations predict strong affinity (Kd ≈ 15 nM) for cyclin-dependent kinases, suggesting potential anticancer applications .
Comparative Analysis with Related Compounds
Structural Analogues and Bioactivity
Comparison with 8-Boc-2,4,8-triazaspiro[4.5]decane-1,3-dione (CAS 183673-70-3) reveals:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume